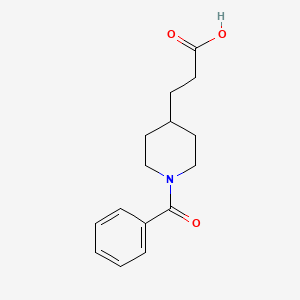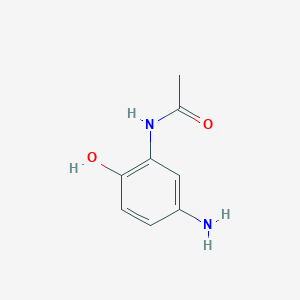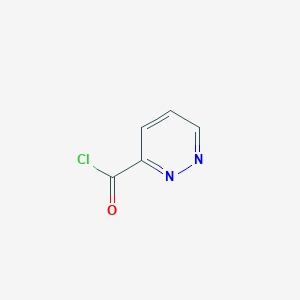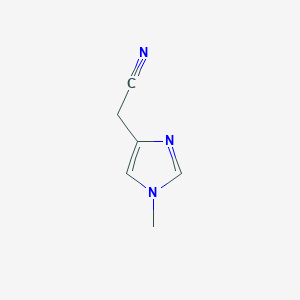
Benzyl 5-methyl-1,4-diazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Benzyl 5-methyl-1,4-diazepane-1-carboxylate is a chemical compound that has been synthesized and characterized for research purposes. Studies have described its preparation methods and analytical data, including its structure confirmation using various spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry.Molecular Structure Analysis
The molecular weight of Benzyl 5-methyl-1,4-diazepane-1-carboxylate is 248.32 . The InChI code is1S/C14H20N2O2/c1-12-7-9-16 (10-8-15-12)14 (17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m1/s1 . Physical And Chemical Properties Analysis
The physical form of Benzyl 5-methyl-1,4-diazepane-1-carboxylate is a liquid . It should be stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Asymmetric Synthesis
This compound is used in asymmetric synthesis as a chiral building block. Its unique stereochemistry allows for the creation of enantiomerically pure molecules, which is crucial in the pharmaceutical industry where the activity of a drug can be highly dependent on its chirality .
Organic Synthesis
In organic synthesis, Benzyl 5-methyl-1,4-diazepane-1-carboxylate serves as a versatile intermediate. It can undergo various chemical reactions, including alkylation, acylation, and oxidation, to yield a wide range of organic compounds .
Catalysis
The diazepane ring in the molecule can act as a ligand, binding to metals and forming complexes. These complexes can be used as catalysts in various chemical reactions, such as hydrogenation and carbon-carbon bond formation .
Drug Development
Due to its structural features, this compound can be used in the development of new drugs. It can be incorporated into potential medicinal compounds to improve their pharmacokinetic properties or to create new pharmacophores.
Benzylic Functionalization
The benzylic position of this molecule is reactive, allowing for functionalization through various reactions. This can lead to the synthesis of new derivatives with potential applications in material science or as novel organic compounds .
Heterocyclic Chemistry
As a heterocyclic compound, Benzyl 5-methyl-1,4-diazepane-1-carboxylate is used in the study of heterocyclic chemistry. It can be used to synthesize other heterocyclic structures, which are prevalent in many drugs and agrochemicals .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis or mass spectrometry to identify or quantify similar compounds in complex mixtures .
Chemical Education
Lastly, due to its interesting chemical properties and reactivity, Benzyl 5-methyl-1,4-diazepane-1-carboxylate can be used in educational settings to demonstrate various chemical concepts and reactions to students .
Safety and Hazards
Propriétés
IUPAC Name |
benzyl 5-methyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUGXUOXPVSJFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591077 |
Source


|
| Record name | Benzyl 5-methyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
217972-87-7 |
Source


|
| Record name | Benzyl 5-methyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














